![molecular formula C36H63BBr12O9 B14456369 Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate CAS No. 68555-87-3](/img/structure/B14456369.png)
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate is a complex organoboron compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of borate and brominated alkyl groups, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate typically involves the esterification of boric acid with 2,2-bis[(2,3-dibromopropoxy)methyl]butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate undergoes various chemical reactions, including:
Oxidation: The brominated alkyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different borate derivatives.
Substitution: The bromine atoms in the alkyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters with hydroxyl groups, while substitution reactions can produce a variety of functionalized borate compounds .
Wissenschaftliche Forschungsanwendungen
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as an additive in materials science and engineering.
Wirkmechanismus
The mechanism of action of Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate involves its interaction with molecular targets through its borate and brominated alkyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s reactivity is primarily due to the presence of borate, which can form stable complexes with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorous acid tris[2,2-bis[(2,3-dibromopropoxy)methyl]butyl] ester: Similar in structure but contains phosphorus instead of boron.
Boric acid tris[2,2-bis[(2,3-dibromopropoxy)methyl]butyl] ester: Another borate ester with similar functional groups.
Uniqueness
Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate is unique due to its specific combination of borate and brominated alkyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
68555-87-3 |
|---|---|
Molekularformel |
C36H63BBr12O9 |
Molekulargewicht |
1609.5 g/mol |
IUPAC-Name |
tris[2,2-bis(2,3-dibromopropoxymethyl)butyl] borate |
InChI |
InChI=1S/C36H63BBr12O9/c1-4-34(19-50-13-28(44)7-38,20-51-14-29(45)8-39)25-56-37(57-26-35(5-2,21-52-15-30(46)9-40)22-53-16-31(47)10-41)58-27-36(6-3,23-54-17-32(48)11-42)24-55-18-33(49)12-43/h28-33H,4-27H2,1-3H3 |
InChI-Schlüssel |
VPLXQINUDPTQSD-UHFFFAOYSA-N |
Kanonische SMILES |
B(OCC(CC)(COCC(CBr)Br)COCC(CBr)Br)(OCC(CC)(COCC(CBr)Br)COCC(CBr)Br)OCC(CC)(COCC(CBr)Br)COCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


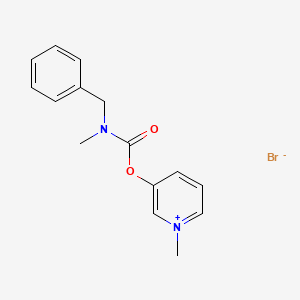

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
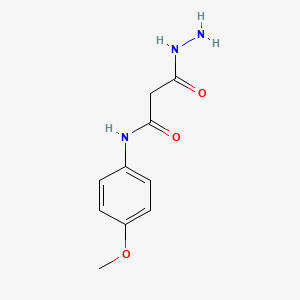
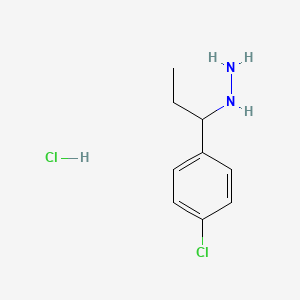

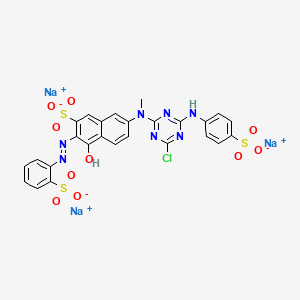
![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)
![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)
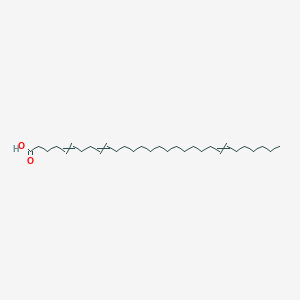

![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
